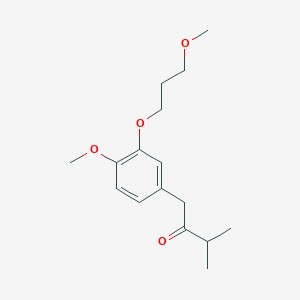
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C19H28O4 and a relative molecular mass of 324.43 g/mol It is a colorless liquid with a distinctive smell
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one involves several steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with 3-methylbutan-2-one in the presence of palladium catalysts such as Pd2(dba)3 and Xantphos, along with t-BuONa in THF solvent at 70°C overnight . This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, along with catalysts and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one can be compared with similar compounds such as (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. While both compounds share similar structural features, their chemical properties and applications may differ. For example, (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol may have different reactivity and biological activities due to the presence of a hydroxyl group instead of a ketone.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it a valuable intermediate in organic synthesis
Eigenschaften
Molekularformel |
C16H24O4 |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-one |
InChI |
InChI=1S/C16H24O4/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3 |
InChI-Schlüssel |
GHJNETCPUNPHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC1=CC(=C(C=C1)OC)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)




![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)







